Ethyl 3-(4-aminophenyl)-3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-aminophenyl)-3-methoxypropanoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-aminophenyl)-3-methoxypropanoate typically involves the esterification of 3-(4-aminophenyl)-3-methoxypropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-aminophenyl)-3-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-aminophenyl)-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-aminophenyl)-3-methoxypropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-nitrophenyl)-3-methoxypropionate: Similar structure but with a nitro group instead of an amino group.
Methyl 3-(4-aminophenyl)-3-methoxypropionate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(4-aminophenyl)-3-ethoxypropionate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Ethyl 3-(4-aminophenyl)-3-methoxypropanoate is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile modifications and applications in various fields.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 3-(4-aminophenyl)-3-methoxypropanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(15-2)9-4-6-10(13)7-5-9/h4-7,11H,3,8,13H2,1-2H3 |
InChI Key |
SKDIAKQZSQPRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.